Cas no 477295-09-3 (3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide)

3-2-(2,4-Dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide is a specialized chemical compound featuring a benzofuran core substituted with a dichlorophenoxyacetamido group and a carboxamide functionality. Its structural complexity imparts potential utility in agrochemical and pharmaceutical research, particularly as a precursor or intermediate in the synthesis of biologically active molecules. The dichlorophenoxy moiety suggests herbicidal or pesticidal properties, while the benzofuran scaffold may contribute to binding affinity in medicinal chemistry applications. This compound's defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity grades ensure reproducibility in experimental settings, supporting rigorous scientific investigation.
3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide structure
477295-09-3 structure
Product Name:3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide
CAS No:477295-09-3
MF:C17H12Cl2N2O4
MW:379.194182395935
CID:3252100
PubChem ID:4348253
Update Time:2025-05-21

3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-BENZOFURANCARBOXAMIDE, 3-[[(2,4-DICHLOROPHENOXY)ACETYL]AMINO]-
    • 2-Benzofurancarboxamide, 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-
    • 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide
    • 3-[2-(2,4-dichlorophenoxy)acetamido]-1-benzofuran-2-carboxamide
    • SR-01000446105
    • 3-(2-(2,4-dichlorophenoxy)acetamido)benzofuran-2-carboxamide
    • Oprea1_862948
    • AKOS024600982
    • F0834-1076
    • 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
    • SR-01000446105-1
    • AB00672684-01
    • 477295-09-3
    • Inchi: 1S/C17H12Cl2N2O4/c18-9-5-6-13(11(19)7-9)24-8-14(22)21-15-10-3-1-2-4-12(10)25-16(15)17(20)23/h1-7H,8H2,(H2,20,23)(H,21,22)
    • InChI Key: PHCZZEVACSNLIE-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(COC2=CC=C(Cl)C=C2Cl)=O)=C1C(N)=O

Computed Properties

  • Exact Mass: 378.0174123Da
  • Monoisotopic Mass: 378.0174123Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 94.6Ų

3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide

Recent Advances in the Study of 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide (CAS: 477295-09-3)

The compound 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide (CAS: 477295-09-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran scaffold and dichlorophenoxyacetamido moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

One of the key findings in recent literature is the compound's role as a potent inhibitor of specific enzymatic targets involved in inflammatory pathways. Researchers have demonstrated that 477295-09-3 exhibits high selectivity and binding affinity towards cyclooxygenase-2 (COX-2), making it a candidate for the development of novel anti-inflammatory agents. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the benzofuran core influence its pharmacological properties.

In addition to its anti-inflammatory potential, 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide has been investigated for its antimicrobial activity. Recent in vitro assays have shown that the compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential as a lead compound for addressing antibiotic resistance, a pressing global health challenge.

The synthetic route for 477295-09-3 has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthesis methods, reducing the reliance on hazardous reagents and improving overall yields. These innovations are critical for scaling up production and facilitating further preclinical and clinical studies.

Despite these promising developments, challenges remain. The pharmacokinetic profile of 3-2-(2,4-dichlorophenoxy)acetamido-1-benzofuran-2-carboxamide, including its bioavailability and metabolic stability, requires further optimization. Ongoing research aims to address these issues through structural modifications and formulation strategies, with the goal of advancing the compound into clinical trials.

In conclusion, the recent studies on 477295-09-3 highlight its multifaceted potential in drug discovery. Its dual role as an anti-inflammatory and antimicrobial agent, combined with advancements in synthetic methodologies, positions it as a valuable candidate for further development. Future research should focus on overcoming existing limitations and exploring its therapeutic applications in greater depth.

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